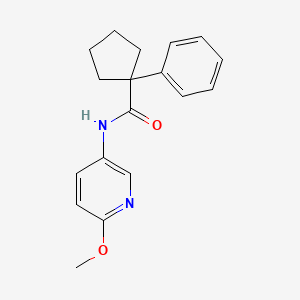

N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide (CAS No. 1023481-57-3) is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C12H18N2O2

- Molecular Weight : 222.28 g/mol

- Purity : Typically >98% in commercial preparations .

This compound has been identified as a modulator of ATP-binding cassette (ABC) transporters, which are crucial for the transport of various molecules across cellular membranes. These transporters play significant roles in drug absorption, distribution, and elimination, making this compound relevant for enhancing drug efficacy and bioavailability .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activities. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For instance, studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, suggesting a potential for reduced side effects in cancer therapies .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. In vitro studies have demonstrated that it can mitigate oxidative stress-induced neuronal damage. This property may be attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Study 1: Anticancer Activity in Breast Cancer Cells

A study conducted on the effects of this compound on breast cancer cell lines showed significant inhibition of cell growth at concentrations ranging from 10 to 50 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

Study 2: Neuroprotection in Animal Models

In animal models of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological outcomes compared to control groups. The neuroprotective effects were linked to the modulation of inflammatory responses and preservation of blood-brain barrier integrity during ischemic events .

Comparative Analysis with Similar Compounds

Aplicaciones Científicas De Investigación

Antitubercular Activity

Recent studies have highlighted the potential of compounds similar to N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide in combating tuberculosis. A series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, several compounds exhibited promising results with IC50 values ranging from 1.35 to 2.18 μM, indicating their effectiveness as anti-tubercular agents .

Case Study: Synthesis and Evaluation

- Compounds Tested : Five derivatives (6a, 6e, 6h, 6j, and 6k) demonstrated significant anti-tubercular activity.

- IC90 Values : The most active compounds showed IC90 values between 3.73 and 4.00 μM.

- Cytotoxicity : These compounds were found to be non-toxic to human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Studies involving similar pyridine derivatives indicate that they can exhibit significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus.

Research Findings

- Metal Complexes : The synthesis of metal complexes using ligands derived from 6-methoxypyridine has shown enhanced antimicrobial activity compared to their non-complexed counterparts, indicating the potential for developing new antibacterial agents .

Pharmacological Insights

The pharmacological profile of this compound suggests its role as a potential lead compound for further modifications aimed at enhancing its bioactivity.

Binding Affinity Studies

Recent research has reported on the binding affinity of related compounds to specific biological targets. For instance, CQ211, a derivative with a similar structure, demonstrated a high binding affinity (Kd = 6.1 nM) towards RIOK2, highlighting the importance of structural modifications in enhancing target specificity and potency .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxamide group may undergo acid- or base-catalyzed hydrolysis to yield 1-phenylcyclopentane-1-carboxylic acid and 6-methoxypyridin-3-amine.

Table 2: Hydrolysis Conditions

| Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux, 6h | Carboxylic acid + Amine | Requires harsh conditions |

| 2M NaOH, 100°C, 4h | Carboxylate salt + Amine | Mild compared to acid |

These reactions are consistent with general amide reactivity .

Methoxypyridine Modifications

- Demethylation : Treatment with BBr₃ or HBr/AcOH can cleave the methoxy group to form a hydroxyl derivative . 6 OCH3BBr36 OH

- Electrophilic Substitution : The pyridine ring may undergo nitration or halogenation at the meta position due to the electron-donating methoxy group .

Cyclopentane Reactivity

The strained cyclopentane ring may participate in hydrogenation (to cyclohexane under H₂/Pd) or radical halogenation (e.g., Br₂/hν), though steric hindrance from the phenyl group may limit reactivity .

Biological Activity and Stability

While not a direct reaction, the compound’s stability under physiological conditions is critical for its potential applications:

Propiedades

IUPAC Name |

N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-22-16-10-9-15(13-19-16)20-17(21)18(11-5-6-12-18)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHHVFCWPMRSIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.